2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol is a complex organic compound notable for its intricate molecular structure and potential applications in medicinal chemistry. This compound is characterized by a bicyclic structure that includes a furan ring fused to a tetrahydrofuran ring, along with various functional groups that enhance its biological activity.
This compound falls under the category of organic compounds and can be classified as a carbamate due to the presence of the carbamate functional group. It also exhibits features typical of sulfonamides and amines due to its structural components.
The synthesis of 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate involves multiple steps:
Technical details involve controlling reaction conditions such as temperature, pressure, and solvent choice to achieve optimal results.
The compound's molecular structure can be represented using various notation systems:
CC(C)N(C[C@H]([C@H](Cc1ccccc1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2[C@H](CO3)NC)O)S(=O)(=O)c4ccc(cc4)N
InChI=1S/C28H40N4O7S/c1-19(2)17-32(40(35,36)21-11-9-20(29)10-12-21)15-24(33)22(13-19)31-28(34)39-25-17-38-27-26(25)23(30-3)16-37-27/h4-12,18,22-27,30,33H,13-17,29H2,1-3H3,(H,31,34)/t22-,23-,24+,25-,26-,27+/m0/s1
.The compound consists of 80 atoms with 6 chiral centers and has a formal charge of zero. The presence of aromatic bonds contributes to its stability and reactivity .
The compound can undergo various types of chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications.
The mechanism of action involves the compound interacting with biological targets at the molecular level. It may inhibit specific enzymes or interfere with cellular pathways related to disease processes. The precise targets can vary based on the compound's application in pharmacology or biochemistry .
The physical properties include:
Key chemical properties include:
Data such as melting point and boiling point are not readily available but can be determined through experimental methods .
This compound has several promising applications:
Research continues to explore its full potential across these fields, highlighting its significance in both academic and industrial contexts.
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 1335401-45-0
CAS No.: 22638-09-1
CAS No.: 74340-06-0